(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13660308
Molecular Formula: C8H9BrClN3
Molecular Weight: 262.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrClN3 |
|---|---|
| Molecular Weight | 262.53 g/mol |
| IUPAC Name | (5-bromo-2H-indazol-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H |
| Standard InChI Key | TZCSBNYRVWHFHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1Br)CN.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, (5-bromo-1H-indazol-3-yl)methanamine hydrochloride, reflects its core indazole scaffold substituted with bromine at position 5 and a methanamine group (-CH2NH2) at position 3. The hydrochloride salt enhances solubility and stability for practical applications .
Molecular Formula and Weight
-
Molecular formula: C8H9BrN3·HCl
-
Molecular weight: Calculated as follows:
-
Indazole core (C7H5N2): 119.12 g/mol
-
Bromine (Br): 79.90 g/mol
-
Methanamine (CH2NH2): 30.05 g/mol
-
Hydrochloride (HCl): 36.46 g/mol
Total: 265.53 g/mol (theoretical).
-
Spectral Data and Structural Confirmation
While experimental NMR or mass spectrometry data for this compound is unavailable, analogous bromoindazole derivatives exhibit characteristic signals:
-
1H NMR: Aromatic protons in the indazole ring (δ 7.2–8.5 ppm), NH2 protons (δ 2.5–3.5 ppm) .
-
13C NMR: Quaternary carbons adjacent to bromine (δ 110–120 ppm) .
Synthetic Strategies and Optimization
The synthesis of (5-bromo-1H-indazol-3-yl)methanamine hydrochloride can be inferred from methodologies used for related indazole derivatives. A plausible route involves bromination followed by functional group interconversion.
Bromination of Indazole Precursors
The patent CN103570624A describes bromination of 5-nitro-1H-indazole using bromine in DMF at low temperatures (-5°C to 40°C), achieving 95% yield. Adapting this method:
-
Starting material: 1H-indazol-3-ylmethanamine.
-
Bromination: Use N-bromosuccinimide (NBS) or bromine in DMF at 0–5°C to introduce bromine at position 5.
-
Salt formation: Treat with HCl in ethanol to precipitate the hydrochloride salt.
Table 1: Comparative Bromination Conditions for Indazole Derivatives
Challenges in Functionalization
-
Regioselectivity: Bromination at position 5 requires careful control to avoid di-substitution.
-
Amine stability: The methanamine group may necessitate protecting groups (e.g., Boc) during bromination .
| Compound | Target | IC50 (nM) | Selectivity Over hERG | Source |
|---|---|---|---|---|
| 1H-indazole-3-carboxamide | GSK-3β | 2.1 | >100x | |
| (5-Bromo analog, predicted) | GSK-3β | ~10* | >50x* | – |
*Theoretical estimates based on structural analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Kinase inhibitors: Functionalization of the amine group to carboxamides or ureas .
-
Anticancer agents: Bromine enhances electrophilicity for DNA alkylation.
Material Science
-
Coordination complexes: The amine group binds transition metals (e.g., Pd, Cu) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume